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For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive, step-by-step guide for performing two-dimensional

(2D) gel electrophoresis using the zwitterionic detergent CHAPS. CHAPS is a key reagent for

solubilizing proteins, particularly membrane proteins, and preventing protein-protein

interactions during the first-dimension isoelectric focusing (IEF).[1] These protocols are

designed to be a valuable resource for researchers in proteomics and related fields.

Introduction
Two-dimensional gel electrophoresis is a powerful technique for separating complex protein

mixtures based on two independent properties: isoelectric point (pI) in the first dimension and

molecular weight in the second dimension.[2] The use of CHAPS, a non-denaturing zwitterionic

detergent, is crucial for effective protein solubilization and maintaining proteins in a state

suitable for IEF.[3] CHAPS is particularly effective in combination with chaotropic agents like

urea and thiourea for disrupting cellular structures and solubilizing a wide range of proteins,

including hydrophobic ones.[4]
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The following tables summarize typical buffer compositions and isoelectric focusing (IEF)

parameters for 2D gel electrophoresis using CHAPS. These values are starting points and may

require optimization depending on the specific sample type.

Table 1: Buffer Compositions for 2D Gel Electrophoresis with CHAPS
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Buffer Type Component
Concentration
Range

Purpose

Lysis / Sample

Preparation Buffer
Urea 7-9.8 M

Denatures and

solubilizes proteins.[5]

[6]

Thiourea
2 M (often used with 7

M Urea)

Enhances

solubilization of

hydrophobic proteins.

[7][8]

CHAPS 2-4% (w/v)

Solubilizes proteins

and prevents

aggregation.[1][5][7]

Dithiothreitol (DTT) 20-100 mM
Reduces disulfide

bonds.[3]

Carrier Ampholytes

(e.g., IPG Buffer)
0.5-2% (v/v)

Create the pH

gradient for IEF and

improve protein

solubility.[5][8]

Tris Base 40 mM Buffering agent.[1]

Protease Inhibitor

Cocktail
Varies

Prevents protein

degradation.[4]

Rehydration Buffer Urea 7-8 M

Maintains protein

denaturation and

solubilization.[7]

Thiourea
2 M (optional, with 7

M Urea)

Improves

solubilization of

hydrophobic proteins.

[7]

CHAPS 1.2-4% (w/v)
Maintains protein

solubility.[7]
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DTT or DeStreak™

Reagent
26-43 mM

Reducing agent to

prevent protein

oxidation.[6][7]

Carrier Ampholytes

(e.g., IPG Buffer)
0.25-2% (v/v)

Establishes the pH

gradient in the IPG

strip.[7]

Bromophenol Blue Trace Tracking dye.[9]

Equilibration Buffer I

(Reduction)
Urea 6 M

Maintains protein

denaturation.[6]

SDS 2% (w/v)

Coats proteins with

negative charge for

second dimension

separation.[7]

Tris-HCl (pH 8.8) 0.375 M Buffering agent.[6]

Glycerol 20-30% (v/v)

Increases buffer

density and helps in

gel loading.[7]

DTT 130 mM
Reduces disulfide

bonds.[6]

Equilibration Buffer II

(Alkylation)
Urea 6 M

Maintains protein

denaturation.[6]

SDS 2% (w/v)
Coats proteins with

negative charge.[7]

Tris-HCl (pH 8.8) 0.375 M Buffering agent.[6]

Glycerol 20-30% (v/v)
Increases buffer

density.[7]

Iodoacetamide 135 mM

Alkylates sulfhydryl

groups to prevent re-

oxidation.[6]
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Table 2: Typical Isoelectric Focusing (IEF) Parameters

Parameter Value Purpose

Protein Load 50-500 µg

Amount of protein loaded onto

the IPG strip, dependent on

sample complexity and

detection method.[7][10]

Rehydration Time 10-16 hours

Allows the IPG strip to absorb

the sample and rehydration

buffer.[6][11]

Rehydration Voltage 50 V

Low voltage applied during

rehydration to facilitate sample

entry into the gel.[6]

Focusing Voltage Program
Step-wise increase (e.g., 250

V for 30 min, ramp to 5500 V)

Gradually increases the

voltage to focus proteins at

their pI without excessive

heating.[7]

Total Volt-hours (Vhr) 33,000 Vhr or higher

Ensures that all proteins have

reached their isoelectric points.

[7]

Experimental Protocols
This section provides a detailed, step-by-step methodology for performing 2D gel

electrophoresis with CHAPS.

Sample Preparation
The goal of sample preparation is to efficiently extract, solubilize, and denature proteins from

the starting material.

Cell Lysis:
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For cultured cells, wash the cells three times with phosphate-buffered saline (PBS) and

pellet them by centrifugation.[1]

Add ice-cold lysis buffer (see Table 1) to the cell pellet. A common lysis buffer consists of 7

M urea, 2 M thiourea, 4% (w/v) CHAPS, 40 mM Tris base, and 10 mM DTT.[9][12]

For tissues, grind the tissue in lysis buffer.[11]

Incubate the mixture on a shaker or rotator for 30-60 minutes at room temperature to

ensure complete solubilization.[2][6]

To break down nucleic acids, which can interfere with IEF, sonicate the sample or treat it

with a nuclease.[2]

Centrifuge the lysate at high speed (e.g., 14,000 rpm) to pellet any insoluble debris.[1]

Collect the supernatant containing the solubilized proteins.

Protein Quantification:

Determine the protein concentration of the lysate using a protein assay compatible with

detergents and reducing agents, such as the Bradford assay. It is important to use a

standard curve prepared with the same lysis buffer.

First Dimension: Isoelectric Focusing (IEF)
IEF separates proteins based on their isoelectric point (pI) in an immobilized pH gradient (IPG)

strip.

IPG Strip Rehydration:

In a rehydration tray, add your protein sample diluted in rehydration buffer (see Table 1) to

the desired final volume. The total amount of protein to load will depend on the IPG strip

size and the staining method to be used.

Carefully place the IPG strip, gel side down, onto the sample-containing rehydration buffer,

ensuring no air bubbles are trapped underneath.[6]
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Overlay the strip with mineral oil to prevent evaporation.[6][11]

Allow the strip to rehydrate for at least 10-12 hours at room temperature.[11] A low voltage

(e.g., 50V) can be applied during rehydration to enhance sample entry.[6]

Isoelectric Focusing:

After rehydration, place the IPG strip into the IEF focusing tray.

Set up the IEF program on your electrophoresis system. A typical program involves a

gradual increase in voltage to a final high voltage, for a total of several thousand volt-

hours (see Table 2).

After focusing is complete, the strips can be stored at -80°C or used immediately for the

second dimension.[13]

Second Dimension: SDS-PAGE
The second dimension separates the focused proteins based on their molecular weight.

IPG Strip Equilibration:

This is a two-step process to denature the proteins with SDS and reduce and alkylate their

disulfide bonds.

Step 1 (Reduction): Incubate the focused IPG strip in Equilibration Buffer I (containing

DTT) for 15 minutes with gentle agitation.[13]

Step 2 (Alkylation): Transfer the strip to Equilibration Buffer II (containing iodoacetamide)

and incubate for another 15 minutes with gentle agitation.[13]

SDS-PAGE:

Rinse the equilibrated IPG strip with SDS-PAGE running buffer.

Carefully place the IPG strip onto the top of a pre-cast or self-cast SDS-polyacrylamide

gel. Ensure good contact between the strip and the gel.
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Seal the IPG strip in place with a 0.5% agarose sealing solution.[13]

Place the gel into the electrophoresis tank, add running buffer, and run the gel at a

constant voltage or current until the bromophenol blue dye front reaches the bottom of the

gel.

Staining and Visualization
After electrophoresis, the separated proteins are visualized by staining.

Staining:

Carefully remove the gel from the cassette.

Stain the gel using a method of choice, such as Coomassie Brilliant Blue, silver staining,

or a fluorescent stain like SYPRO Ruby. Silver staining is more sensitive for detecting low-

abundance proteins.[14]

Image Analysis:

Scan the stained gel using a gel imaging system.[14]

Use specialized 2D gel analysis software to detect, quantify, and compare protein spots

between different gels.[14]
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1. Sample Preparation

2. First Dimension: Isoelectric Focusing (IEF)

3. Second Dimension: SDS-PAGE

4. Analysis

Biological Sample

Cell Lysis & Protein Solubilization
(Urea, Thiourea, CHAPS, DTT)

Centrifugation to Remove Debris

Protein Extract (Supernatant)

Protein Quantification

IPG Strip Rehydration with Protein Sample

Isoelectric Focusing (pI Separation)

Equilibration 1 (Reduction with DTT)

Equilibration 2 (Alkylation with Iodoacetamide)

SDS-PAGE (Molecular Weight Separation)

Gel Staining

Gel Imaging

Image and Data Analysis

Click to download full resolution via product page

Caption: Workflow of 2D Gel Electrophoresis with CHAPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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